molecular formula C10H14O3S B13676334 Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate

Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate

Cat. No.: B13676334
M. Wt: 214.28 g/mol
InChI Key: ABCKVMLEDPTGGA-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate is an organic compound with a unique structure that includes a thienyl group, which is a sulfur-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiophenecarboxaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using specific enzymes for stereoselective synthesis are also explored .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate is unique due to the presence of the 4-methyl substitution on the thienyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and selectivity in various reactions compared to its analogs .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C10H14O3S/c1-3-13-10(12)5-8(11)9-4-7(2)6-14-9/h4,6,8,11H,3,5H2,1-2H3

InChI Key

ABCKVMLEDPTGGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CS1)C)O

Origin of Product

United States

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